Hql-79

描述

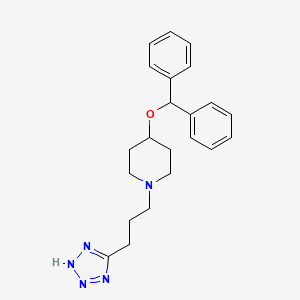

Structure

3D Structure

属性

IUPAC Name |

4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGXAHOROZEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424898 | |

| Record name | HQL-79 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162641-16-9 | |

| Record name | HQL-79 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the binding affinity of Hql-79 to H-PGDS

An In-depth Technical Guide on the Binding Affinity of HQL-79 to Hematopoietic Prostaglandin D Synthase (H-PGDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding affinity and inhibitory mechanism of this compound, a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS). The information is compiled from foundational studies, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding and Inhibition Data

This compound is a potent and selective inhibitor of H-PGDS. Its binding affinity and inhibitory capacity have been characterized through various in vitro and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Value (μM) | Condition/Assay Type | Notes |

| Kd | 0.8 | Surface Plasmon Resonance | Binding affinity was determined in the presence of co-factors Glutathione (GSH) and Mg2+. The affinity is 12-fold higher than in their absence. |

| IC50 | 6 | Recombinant Human H-PGDS Enzyme Assay | Half-maximal inhibitory concentration against the isolated enzyme. |

| IC50 | ~100 | Cellular Assays | Determined in H-PGDS-expressing human megakaryocytes and rat mastocytoma cells. |

| Ki | 5 | Enzyme Kinetics | Inhibition constant, indicating competitive inhibition with respect to the substrate Prostaglandin H2 (PGH2). |

| Ki | 3 | Enzyme Kinetics | Inhibition constant, indicating non-competitive inhibition with respect to the co-factor Glutathione (GSH). |

Mechanism of Action and Signaling Pathway

H-PGDS is a key enzyme in the pro-inflammatory prostaglandin pathway. It catalyzes the isomerization of Prostaglandin H2 (PGH2), produced from arachidonic acid by cyclooxygenase (COX) enzymes, into Prostaglandin D2 (PGD2). PGD2 is a critical mediator in allergic and inflammatory responses. This compound exerts its anti-inflammatory effects by directly inhibiting this conversion.

Kinetic studies have revealed that this compound acts as a competitive inhibitor against the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor GSH. This dual mechanism underscores its specificity and potency. The crystal structure of the H-PGDS-GSH-Mg2+-HQL-79 quaternary complex shows this compound residing within the catalytic cleft, stabilized by interactions with Trp104 and, via water molecules, with GSH and Arg14.

Experimental Protocols

The binding affinity and inhibitory constants of this compound were determined using a combination of enzymatic assays, surface plasmon resonance, and cellular assays.

Enzyme Inhibition Assay (for IC50 and Ki Determination)

This protocol outlines the general steps for determining the inhibitory effect of this compound on recombinant H-PGDS.

-

Enzyme Preparation : Recombinant human H-PGDS is expressed and purified.

-

Reaction Mixture : A reaction buffer is prepared containing a specific concentration of H-PGDS, the cofactor GSH, and varying concentrations of the inhibitor, this compound.

-

Initiation : The enzymatic reaction is initiated by adding the substrate, PGH2.

-

Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination : The reaction is stopped, typically by chemical quenching.

-

Quantification : The product, PGD2, is quantified using a suitable method such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis : The concentration of PGD2 produced is plotted against the concentration of this compound to determine the IC50 value. For Ki determination, the experiment is repeated with varying concentrations of both the substrate (PGH2) and the inhibitor, followed by Lineweaver-Burk or Dixon plot analysis.

Cellular Prostanoid Production Assay (for Cellular IC50)

This protocol describes the methodology for assessing this compound's efficacy in a cellular context.

-

Cell Culture : H-PGDS-expressing cells, such as human megakaryocytic MEG-01S cells or rat mastocytoma RBL-2H3 cells, are cultured to an appropriate density.

-

Inhibitor Pre-incubation : Cells are treated with a range of this compound concentrations for a specified duration.

-

Cellular Stimulation : Prostanoid production is induced by stimulating the cells with an agent like the calcium ionophore A23187 or via antigen-mediated IgE cross-linking.

-

Sample Collection : After a 15-minute incubation period, the culture medium containing the secreted prostanoids is collected.

-

Extraction and Analysis : Prostanoids (PGD2, PGE2, PGF2α) are extracted from the medium. Quantification is performed using EIA or by separating radiolabeled metabolites via Thin-Layer Chromatography (TLC) followed by autoradiography.

-

IC50 Calculation : The amount of PGD2 is measured and plotted against the this compound concentration to calculate the cellular IC50 value.

Surface Plasmon Resonance (SPR) Analysis (for Kd Determination)

SPR is utilized to measure the direct binding kinetics and affinity between this compound and H-PGDS.

-

Chip Preparation : Purified H-PGDS is immobilized onto the surface of a sensor chip.

-

Analyte Injection : Solutions containing various concentrations of this compound (the analyte) are flowed over the chip surface. The experiments are conducted both in the presence and absence of GSH and Mg2+ to assess their influence on binding.

-

Binding Measurement : The interaction between this compound and the immobilized H-PGDS is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

-

Kinetic Analysis : The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

Kd Calculation : The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon, providing a direct measure of binding affinity.

HQL-79: A Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) — A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HQL-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. This compound's targeted inhibition of H-PGDS presents a promising therapeutic strategy for a range of inflammatory conditions, including asthma and allergic rhinitis. This document details the quantitative data associated with this compound's activity, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism and relevant biological pathways.

Core Concepts: The Role of H-PGDS and the Mechanism of this compound

Hematopoietic prostaglandin D synthase (H-PGDS) is a member of the sigma class of glutathione-S-transferase family and plays a crucial role in the immune system and mast cells by catalyzing the conversion of prostaglandin H2 (PGH2) to PGD2.[1] PGD2 then exerts its biological effects through interaction with the DP1 and CRTH2 receptors, contributing to allergic and inflammatory reactions.[1] Selective inhibitors of H-PGDS, like this compound, are of significant interest as they can suppress these inflammatory pathways with potentially greater specificity and fewer side effects than broader-acting anti-inflammatory drugs such as COX-1 or COX-2 inhibitors.[1]

This compound is an orally active and selective inhibitor of human H-PGDS.[1] It functions by competitively inhibiting the binding of the substrate PGH2 and non-competitively inhibiting the binding of the cofactor glutathione (GSH) to the enzyme.[2] The binding of this compound to H-PGDS is enhanced in the presence of GSH and Mg2+.[3] Structural studies have revealed that specific amino acid residues, including Arg14, Trp104, Lys112, and Lys198, are crucial for creating the binding pocket for this compound.[3] This selective inhibition leads to a marked reduction in PGD2 production, thereby mitigating downstream inflammatory cascades.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity, binding affinity, and selectivity.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound for Human H-PGDS

| Parameter | Value | Conditions | Reference |

| IC50 | 6 µM | Recombinant human H-PGDS | [1] |

| ~100 µM | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | [3] | |

| Ki | 5 µM | Competitive inhibition vs. PGH2 | [3] |

| 3 µM | Non-competitive inhibition vs. GSH | [1][3] | |

| Kd | 0.8 µM | In the presence of GSH and Mg2+ | [1][2][3] |

Table 2: Selectivity Profile of this compound

| Enzyme | Effect | Concentration | Reference |

| L-PGDS | No obvious effect | Up to 300 µM | [1] |

| COX-1 | No obvious effect | Up to 300 µM | |

| COX-2 | No obvious effect | Up to 300 µM | |

| m-PGES | No obvious effect | Up to 300 µM | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Wild-type and human H-PGDS-overexpressing mice | 30 mg/kg (oral administration) | Decreased PGD2 levels, ameliorated airway inflammation | [1][3] |

| mdx mouse model of muscular dystrophy | 30 mg/kg/day (oral administration) | Suppressed PGD2 production, improved muscle strength | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

H-PGDS Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human H-PGDS.

Materials:

-

Recombinant human H-PGDS

-

This compound

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Quenching solution (e.g., containing a stable PGD2 analog for standard curve generation)

-

Enzyme Immunoassay (EIA) kit for PGD2 or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, and recombinant H-PGDS enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 1 minute).

-

Stop the reaction by adding a quenching solution.

-

Measure the amount of PGD2 produced using a validated method such as EIA or LC-MS/MS.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

-

To determine the mode of inhibition (Ki values), the assay is performed with varying concentrations of both the substrate (PGH2) and the inhibitor (this compound), as well as with varying concentrations of the cofactor (GSH) and the inhibitor.

Cell-Based PGD2 Production Assay

Objective: To evaluate the effect of this compound on PGD2 production in a cellular context.

Cell Lines:

-

Rat Basophilic Leukemia cells (RBL-2H3): A model for mast cells.

-

Human megakaryoblastic leukemia cells (MEG-01S): Express H-PGDS.

Materials:

-

RBL-2H3 or MEG-01S cells

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

This compound

-

Stimulating agent (e.g., dinitrophenyl-bovine serum albumin for IgE-sensitized RBL-2H3 cells, or calcium ionophore A23187 for MEG-01S cells)

-

EIA kit for PGD2, PGE2, and PGF2α or LC-MS/MS system

Procedure:

-

Culture the selected cell line to the desired confluency in appropriate culture vessels. For RBL-2H3 cells, sensitization with monoclonal anti-dinitrophenyl IgE may be required prior to stimulation.[1]

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 15 minutes).

-

Stimulate the cells with the appropriate agent (e.g., 20 ng/ml dinitrophenyl-bovine serum albumin or 5 µM A23187) for a defined period (e.g., 15 minutes).[1]

-

Collect the cell culture supernatant.

-

Measure the concentrations of PGD2, PGE2, and PGF2α in the supernatant using EIA or LC-MS/MS to assess the inhibitory effect and selectivity of this compound.

In Vivo Mouse Model of Allergic Airway Inflammation

Objective: To assess the in vivo efficacy of this compound in a relevant disease model.

Animal Model:

-

Wild-type mice (e.g., C57BL/6 strain) or human H-PGDS-overexpressing transgenic mice.

Materials:

-

Ovalbumin (OVA) for sensitization and challenge

-

Adjuvant (e.g., aluminum hydroxide gel)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Equipment for oral gavage and aerosol challenge

-

Equipment for bronchoalveolar lavage (BAL)

Procedure:

-

Sensitization: Actively sensitize the mice by intraperitoneal injections of OVA mixed with an adjuvant on specific days (e.g., day 0 and day 14).

-

Challenge: On a later day (e.g., day 21), expose the sensitized mice to an aerosol of OVA in saline for a set duration (e.g., 20 minutes) to induce an allergic airway response.

-

Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the mice at a specific time point relative to the challenge (e.g., 1 hour before).

-

Sample Collection: At a defined time after the challenge (e.g., 10 minutes for prostanoid analysis or 48 hours for cell counts), collect bronchoalveolar lavage fluid (BALF).

-

Analysis:

-

Quantify the levels of PGD2, PGE2, and PGF2α in the BALF using EIA or LC-MS/MS.

-

Perform total and differential cell counts on the BALF to assess the inflammatory infiltrate (e.g., eosinophils).

-

Conclusion

This compound has been robustly characterized as a potent, selective, and orally active inhibitor of hematopoietic prostaglandin D synthase. The comprehensive data from in vitro and in vivo studies underscore its potential as a therapeutic agent for allergic and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and similar compounds in the pursuit of novel anti-inflammatory therapies. The visualization of the underlying pathways and experimental workflows aims to facilitate a deeper understanding of the scientific rationale and methodological approaches in this area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

The role of Hql-79 in modulating PGD2 production

An In-depth Technical Guide to the Role of Hql-79 in Modulating Prostaglandin D2 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] Its synthesis is primarily catalyzed by hematopoietic prostaglandin D synthase (H-PGDS), making this enzyme a key therapeutic target.[1][2] This document provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of H-PGDS. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and workflows.

Introduction: The PGD2 Synthesis Pathway and H-PGDS

The biosynthesis of prostaglandins originates from arachidonic acid, which is converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1] H-PGDS, a member of the sigma class glutathione-S-transferase family, then specifically catalyzes the isomerization of PGH2 to PGD2.[3] This prostanoid is produced by various immune cells, including mast cells, macrophages, and T cells, where it exerts its pro-inflammatory effects by acting on the DP1 and DP2 (also known as CRTH2) receptors.[1][3][4] Given its central role in allergic and inflammatory responses, inhibiting H-PGDS to reduce PGD2 production is a promising strategy for developing novel anti-inflammatory therapeutics.[1][2]

This compound: A Selective H-PGDS Inhibitor

This compound (4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine) is a potent, selective, and orally active inhibitor of human H-PGDS.[3][5][6] It has been shown to effectively suppress PGD2 production both in vitro and in vivo, with high selectivity over other enzymes in the prostanoid synthesis pathway, such as COX-1, COX-2, and other prostaglandin synthases.[3][5] This specificity makes this compound a valuable tool for studying the biological functions of the H-PGDS/PGD2 axis and a lead compound for drug development.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the catalytic site of H-PGDS. Structural and functional studies have elucidated its precise mechanism:

-

Binding Mode: X-ray crystallography reveals that this compound resides within the catalytic cleft of H-PGDS, stabilized by interactions with key residues like Trp104 and the cofactor glutathione (GSH).[7][8]

-

Kinetics: this compound acts as a competitive inhibitor with respect to the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor GSH.[3][5][7]

This dual inhibitory mechanism contributes to its potency and specificity in blocking the conversion of PGH2 to PGD2.[3]

References

- 1. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Selective Inhibition of Mast Cell Degranulation and Allergic Reactions by HQL-79: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of HQL-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), on mast cell degranulation and allergic reactions. This compound effectively suppresses the production of prostaglandin D2 (PGD2), a key mediator in the pathogenesis of allergic inflammation, thereby attenuating the downstream signaling cascades that lead to allergic symptoms. This document details the mechanism of action of this compound, its in vitro and in vivo efficacy, and provides detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic therapeutics.

Introduction

Mast cells are critical effector cells in the initiation and propagation of type I hypersensitivity reactions, commonly known as allergic reactions.[1] Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators.[1] Among these, prostaglandin D2 (PGD2) plays a pivotal role in orchestrating the allergic inflammatory response, including bronchoconstriction, vasodilation, and the recruitment of other immune cells such as eosinophils and T-helper 2 (Th2) cells.[2][3]

Hematopoietic prostaglandin D synthase (H-PGDS) is the key enzyme responsible for the conversion of PGH2 to PGD2 in mast cells.[2][3] Consequently, selective inhibition of H-PGDS presents a promising therapeutic strategy for the management of allergic diseases such as asthma and allergic rhinitis. This compound has emerged as a potent, selective, and orally active inhibitor of human H-PGDS, demonstrating significant anti-allergic and anti-inflammatory properties in preclinical studies.[2][4][5] This guide provides an in-depth analysis of the cellular and molecular mechanisms underlying the therapeutic effects of this compound.

Mechanism of Action of this compound

This compound exerts its anti-allergic effects by specifically targeting and inhibiting the enzymatic activity of H-PGDS.[2][5] This inhibition is competitive with respect to the substrate PGH2 and non-competitive with respect to the cofactor glutathione (GSH).[5] By blocking H-PGDS, this compound effectively curtails the production of PGD2 in mast cells, thereby mitigating the downstream inflammatory cascade.[2][4]

Signaling Pathway of Mast Cell Activation and PGD2 Synthesis

The activation of mast cells via FcεRI cross-linking initiates a complex signaling cascade that ultimately leads to the release of arachidonic acid from the plasma membrane and its subsequent conversion to various eicosanoids, including PGD2. The key steps in this pathway and the point of intervention for this compound are illustrated below.

Figure 1: Simplified signaling pathway of IgE-mediated mast cell activation leading to PGD2 synthesis and degranulation, highlighting the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The inhibitory potency and binding affinity of this compound for H-PGDS have been quantified in various in vitro and cellular assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against H-PGDS

| Parameter | Value (µM) | Description | Reference(s) |

| IC₅₀ | 6 | The half maximal inhibitory concentration against recombinant human H-PGDS. | [2][5] |

| **Kᵢ (vs. PGH₂) ** | 5 | The inhibition constant, indicating competitive inhibition with respect to the substrate PGH₂. | [2] |

| Kᵢ (vs. GSH) | 3 | The inhibition constant, indicating non-competitive inhibition with respect to the cofactor GSH. | [2] |

| Kₔ | 0.8 | The dissociation constant, measuring the binding affinity of this compound to human H-PGDS. | [2][5] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Experimental Model | Effect of this compound | Quantitative Data | Reference(s) |

| Rat Mastocytoma Cells | Inhibition of PGD₂ production | IC₅₀ ≈ 100 µM | [6] |

| Human Megakaryocytes | Selective inhibition of PGD₂ production | - | [6] |

| Mouse Model of Allergic Lung Inflammation | Reduction of PGD₂ levels in bronchoalveolar lavage fluid | 30 mg/kg oral administration | [2][7] |

| Actively Sensitized Guinea Pigs | Inhibition of antigen-induced bronchoconstriction | - | [8] |

| Actively Sensitized Guinea Pigs | Inhibition of antigen-induced nasal vascular permeability | - | [8] |

| Repeatedly Antigen-Exposed Guinea Pigs | Suppression of airway eosinophilia | Chronic administration | [8] |

| Chopped Lung Tissues from Sensitized Guinea Pigs | Inhibition of antigen-induced histamine, LTB₄, LTC₄, and PGD₂ release | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Figure 2: Experimental workflow for the β-hexosaminidase mast cell degranulation assay.

Protocol:

-

Cell Culture and Sensitization:

-

Culture mast cells (e.g., RBL-2H3 or bone marrow-derived mast cells) in appropriate media.

-

Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 12-24 hours.

-

-

Assay Procedure:

-

Wash the sensitized cells twice with a suitable buffer (e.g., Tyrode's buffer).

-

Resuspend the cells to a density of 2-5 x 10⁵ cells/mL in the same buffer.

-

Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of this compound at various concentrations (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.

-

Initiate degranulation by adding 50 µL of DNP-HSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.

-

For total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

-

Enzyme Activity Measurement:

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of β-hexosaminidase substrate solution (e.g., 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5).

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100

-

In Vitro H-PGDS Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of H-PGDS.

Figure 3: Workflow for the in vitro H-PGDS enzyme inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM GSH).

-

Dilute recombinant human H-PGDS to the desired concentration in the reaction buffer.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Prepare the substrate PGH₂ immediately before use.

-

-

Assay Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the H-PGDS enzyme solution with the different concentrations of this compound (or vehicle control).

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding PGH₂.

-

Incubate the reaction mixture for a defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 24°C).

-

Terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride in ethanol to reduce the remaining PGH₂).

-

-

Quantification of PGD₂:

-

Quantify the amount of PGD₂ produced in each reaction using a validated method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of H-PGDS inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

In Vivo Models of Allergic Disease

The anti-allergic efficacy of this compound has been demonstrated in various animal models that recapitulate key features of human allergic diseases.

Mouse Model of Allergic Airway Inflammation

This model is commonly used to study the pathophysiology of asthma and to evaluate the efficacy of potential therapeutics.

Experimental Workflow:

-

Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in alum.

-

Challenge: After the sensitization period, mice are challenged with the allergen, usually via intranasal or aerosol administration of OVA, to induce an allergic airway response.

-

Treatment: this compound (e.g., 30 mg/kg) or vehicle is administered orally prior to the allergen challenge.[2]

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and the levels of cytokines and chemokines.

-

Lung Histology: Lung tissue is processed for histological examination to assess peribronchial and perivascular inflammation and mucus production.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured to assess lung function.

-

PGD₂ Measurement: PGD₂ levels in the BAL fluid are quantified to confirm the target engagement of this compound.

-

Guinea Pig Model of Antigen-Induced Bronchoconstriction

This model is used to assess the immediate hypersensitivity response in the airways.

Experimental Procedure:

-

Active Sensitization: Guinea pigs are actively sensitized to an allergen such as OVA.

-

Treatment: this compound or vehicle is administered orally prior to the allergen challenge.

-

Allergen Challenge and Measurement of Bronchoconstriction: The sensitized animals are challenged with an intravenous injection of the antigen, and the resulting bronchoconstriction is measured as an increase in airway resistance.

Safety and Toxicology

Preclinical studies have indicated that this compound is well-tolerated at therapeutically relevant doses. No significant adverse effects on cyclooxygenase-1 (COX-1), COX-2, microsomal prostaglandin E synthase (m-PGES), or lipocalin-type PGD synthase (L-PGDS) have been observed at concentrations up to 300 µM, highlighting its selectivity for H-PGDS.[2] Further comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound for potential clinical development.

Conclusion

This compound is a potent and selective inhibitor of H-PGDS that effectively suppresses PGD₂ production from mast cells. By targeting a key enzyme in the allergic inflammatory cascade, this compound demonstrates significant anti-allergic and anti-inflammatory effects in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other H-PGDS inhibitors as novel therapeutics for the treatment of allergic diseases. The high selectivity and oral bioavailability of this compound make it a particularly promising candidate for clinical investigation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological studies on the novel antiallergic drug this compound: II. Elucidation of mechanisms for antiallergic and antiasthmatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacological studies on the novel antiallergic drug this compound: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Hql-79: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Hql-79, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This document details the mechanism of action, quantitative efficacy, and key experimental findings related to this compound, offering valuable insights for researchers in inflammation and drug development.

Introduction to this compound and its Target: H-PGDS

This compound is an orally active small molecule that demonstrates significant anti-inflammatory and anti-allergic effects.[1][2] Its primary mechanism of action is the selective inhibition of human hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses, where it promotes the recruitment of eosinophils and T-helper 2 (Th2) cells.[3][4][5] By specifically targeting H-PGDS, this compound reduces the production of PGD2 without significantly affecting other prostanoids like PGE2 and PGF2α, offering a more targeted anti-inflammatory approach compared to non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][5]

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition and Binding Affinity of this compound

| Parameter | Value | Target | Notes |

| IC50 | 6 µM | Recombinant Human H-PGDS | Concentration required for 50% inhibition of enzyme activity.[1][2] |

| Kd | 0.8 µM | Human H-PGDS | Dissociation constant, indicating high binding affinity.[1][2] |

| Ki (vs. PGH2) | 5 µM | Human H-PGDS | Competitive inhibition with respect to the substrate PGH2.[2] |

| Ki (vs. GSH) | 3 µM | Human H-PGDS | Non-competitive inhibition with respect to the cofactor GSH.[2] |

Table 2: Cellular Activity of this compound

| Cell Type | Parameter | Value | Effect |

| Rat Mastocytoma Cells (RBL-2H3) | IC50 | ~100 µM | Inhibition of PGD2 production.[6][7] |

| Human Megakaryocytes | IC50 | ~100 µM | Inhibition of PGD2 production.[6][7] |

| Bone Marrow-Derived Macrophages (BMDM) | - | 5, 20, 100 µM | Concentration-dependent attenuation of LPS-induced PGD2 production.[8] |

Mechanism of Action: The H-PGDS Signaling Pathway

This compound exerts its anti-inflammatory effects by interrupting the H-PGDS-mediated production of PGD2. The following diagram illustrates the signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

H-PGDS Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on H-PGDS activity.

Protocol:

-

Recombinant human H-PGDS is incubated with varying concentrations of this compound in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing glutathione (GSH).[6]

-

The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[6]

-

After a defined incubation period, the reaction is terminated.

-

The amount of PGD2 produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Cellular PGD2 Production Assay

This assay measures the ability of this compound to inhibit PGD2 production in a cellular context.

Protocol (using Rat Mastocytoma RBL-2H3 cells):

-

RBL-2H3 cells are cultured and sensitized with monoclonal anti-dinitrophenyl IgE.[6]

-

The sensitized cells are then treated with various concentrations of this compound.

-

PGD2 production is stimulated by adding an antigen (e.g., dinitrophenyl-bovine serum albumin) or a calcium ionophore (e.g., A23187).[6]

-

After incubation, the cell culture supernatant is collected.

-

The concentration of PGD2 in the supernatant is measured by EIA.

-

The IC50 for cellular PGD2 production is then determined.

Ovalbumin-Induced Allergic Airway Inflammation in Mice

This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.

Protocol:

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like alum on specific days (e.g., day 0 and day 14).[9][10][11]

-

Challenge: Following sensitization, the mice are challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an allergic inflammatory response in the airways.[9][10]

-

Treatment: this compound (e.g., 30 mg/kg) is administered orally to the treatment group of mice prior to the OVA challenges.[7][12] A vehicle control group receives the vehicle alone.

-

Analysis: 24-48 hours after the final challenge, various parameters are assessed:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged to collect BALF. Total and differential cell counts (especially eosinophils) are performed.[13][14]

-

Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to examine inflammatory cell infiltration and mucus production.

-

Cytokine and PGD2 Levels: Levels of inflammatory cytokines and PGD2 in the BALF or lung homogenates are measured by ELISA or other immunoassays.

-

The following diagram outlines the workflow for the ovalbumin-induced allergic airway inflammation model.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of H-PGDS with demonstrated anti-inflammatory properties in both in vitro and in vivo models of allergic inflammation. Its specific mechanism of action, which involves the targeted reduction of PGD2 synthesis, makes it a promising candidate for further investigation and development as a therapeutic agent for inflammatory and allergic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of H-PGDS inhibition.

References

- 1. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyDelta12 14 PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and functional characterization of this compound, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immune-system-research.com [immune-system-research.com]

- 13. Frontiers | Has2 Regulates the Development of Ovalbumin-Induced Airway Remodeling and Steroid Insensitivity in Mice [frontiersin.org]

- 14. researchgate.net [researchgate.net]

The Impact of HQL-79 on Th2 Cell Function and Cytokine Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQL-79 is a potent and selective orally active inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), the key enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is a critical lipid mediator implicated in allergic inflammation and the modulation of T helper 2 (Th2) cell responses. Th2 cells, through their release of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), are central to the pathogenesis of allergic diseases, including asthma and atopic dermatitis. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its subsequent impact on Th2 cell function and cytokine release, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.

Core Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of H-PGDS. This inhibition is competitive with respect to the substrate PGH2 and non-competitive with respect to the cofactor glutathione (GSH)[1]. By blocking H-PGDS, this compound effectively reduces the synthesis of PGD2 in immune cells, particularly mast cells, which are a primary source of this pro-inflammatory mediator[2][3].

Quantitative Inhibition Data for this compound

The inhibitory potency of this compound against H-PGDS has been characterized in various assays. The following table summarizes the key quantitative parameters of this compound's activity.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 6 µM | Recombinant human H-PGDS | [4] |

| Kᵢ (vs. PGH2) | 5 µM | Recombinant human H-PGDS | [5] |

| Kᵢ (vs. GSH) | 3 µM | Recombinant human H-PGDS | [5] |

| Kₔ | 0.8 µM | Human H-PGDS | [4][5] |

The PGD2-CRTH2 Signaling Pathway in Th2 Cells

Prostaglandin D2 produced by cells like mast cells exerts its effects on Th2 cells primarily through a G protein-coupled receptor known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2)[2][3]. The binding of PGD2 to CRTH2 on the surface of Th2 cells initiates a signaling cascade that leads to the enhanced production and release of key Th2 cytokines.

Studies have demonstrated that PGD2 can preferentially elicit the production of IL-4, IL-5, and IL-13 from human Th2 cells in a dose-dependent manner[6]. This effect is specifically mediated by CRTH2, as it can be mimicked by a selective CRTH2 agonist and inhibited by a CRTH2 antagonist[6].

Signaling Pathway Diagram

Impact of this compound on Th2 Cytokine Release

In vivo studies have shown that this compound administration leads to a reduction in PGD2 levels and ameliorates allergic inflammation, a process heavily driven by Th2 cytokines[5]. For instance, in a mouse model of muscular necrosis, this compound treatment significantly decreased the mRNA levels of the pro-inflammatory cytokine TGFβ1[7]. Another study demonstrated that pretreatment with PGD2 in a mouse model of asthma led to increased levels of IL-4 and IL-5 in bronchoalveolar lavage fluid, an effect that would be counteracted by an H-PGDS inhibitor like this compound[1].

The following table summarizes the effects of PGD2 on Th2 cytokine production, which this compound is anticipated to inhibit.

| Cytokine | Effect of PGD2 on Th2 Cells | Expected Effect of this compound | Reference |

| IL-4 | Increased production and release | Decreased production and release | [1][6] |

| IL-5 | Increased production and release | Decreased production and release | [1][6] |

| IL-13 | Increased production and release | Decreased production and release | [6] |

Experimental Protocols

In Vitro H-PGDS Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound on H-PGDS is a cell-free enzymatic assay.

-

Enzyme and Substrate Preparation: Recombinant human H-PGDS is purified. The substrate, PGH2, is synthesized and stored under conditions to prevent degradation.

-

Assay Buffer: The reaction is typically carried out in a buffer such as Tris-HCl at a physiological pH, containing cofactors like glutathione (GSH).

-

Inhibition Studies:

-

Varying concentrations of this compound are pre-incubated with the H-PGDS enzyme.

-

The enzymatic reaction is initiated by the addition of PGH2.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, often by the addition of a stop solution containing a reducing agent like stannous chloride.

-

-

Quantification of PGD2: The amount of PGD2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Allergic Airway Inflammation

To assess the in vivo efficacy of this compound, a mouse model of allergic asthma can be utilized.

-

Sensitization: Mice are sensitized to an allergen, such as ovalbumin (OVA), typically administered intraperitoneally with an adjuvant like alum.

-

Drug Administration: this compound or a vehicle control is administered to the mice, often orally, at a specified dose (e.g., 30 mg/kg) prior to allergen challenge[5].

-

Allergen Challenge: Sensitized mice are challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.

-

Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, the lungs are lavaged with a saline solution. The recovered BAL fluid is analyzed for inflammatory cell counts (e.g., eosinophils, lymphocytes) and cytokine levels (IL-4, IL-5, IL-13) using ELISA or multiplex assays.

-

Histology: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammatory cell infiltration and mucus production.

-

-

Data Analysis: The effects of this compound treatment are compared to the vehicle-treated group to determine the statistical significance of any reduction in inflammatory markers.

Experimental Workflow Diagram

Conclusion

This compound is a well-characterized inhibitor of H-PGDS, effectively blocking the production of PGD2. The established role of the PGD2-CRTH2 signaling axis in promoting the release of IL-4, IL-5, and IL-13 from Th2 cells provides a strong mechanistic basis for the anti-inflammatory and anti-allergic properties of this compound. By reducing the synthesis of PGD2, this compound indirectly suppresses the function of Th2 cells and the release of their hallmark cytokines, thereby representing a promising therapeutic strategy for the treatment of Th2-mediated diseases. Further research involving direct measurement of Th2 cytokine inhibition by this compound in relevant cell systems will provide more detailed insights into its immunomodulatory effects.

References

- 1. rupress.org [rupress.org]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of HQL-79 in Asthma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The pathophysiology of asthma involves a complex interplay of various inflammatory cells and mediators. This technical guide explores the therapeutic potential of HQL-79, a novel anti-allergic and anti-asthmatic drug, in preclinical asthma models. This compound exhibits a multi-faceted mechanism of action, primarily centered on the modulation of prostaglandin synthesis and the inhibition of key inflammatory mediators. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols from foundational studies, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound, chemically identified as 4-benzhydryloxy-1-[3-(1H-tetrazol-5-yl)-propyl]piperidine, is a novel synthetic compound with potent anti-allergic and anti-asthmatic properties demonstrated in various experimental models.[1] Its primary mechanism of action involves the selective inhibition of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[2][3] PGD2 is a major pro-inflammatory mediator released from mast cells upon allergen challenge, playing a crucial role in the pathogenesis of allergic asthma. By inhibiting PGD2 production, this compound effectively mitigates several key features of the asthmatic response, including bronchoconstriction, airway inflammation, and eosinophilia.[1][2] Furthermore, this compound has been shown to enhance the production of the bronchoprotective prostaglandin E2 (PGE2), suggesting a dual-pronged therapeutic effect.[2] This whitepaper will delve into the preclinical evidence supporting the therapeutic potential of this compound in asthma, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Data Presentation: Efficacy of this compound in Preclinical Asthma Models

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of allergic inflammation and asthma.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | Parameter | Value | Reference |

| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Recombinant human H-PGDS | IC50 | 6 µM | [3] |

| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Human H-PGDS | Kᵢ (vs. PGH₂) | 5 µM | [3] |

| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Human H-PGDS | Kᵢ (vs. GSH) | 3 µM | [3] |

| Hematopoietic Prostaglandin D Synthase (H-PGDS) | Human H-PGDS | Kₐ | 0.8 µM | [3] |

| PGD₂ Production | H-PGDS-expressing human megakaryocytes and rat mastocytoma cells | IC50 | ~100 µM | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Asthma and Allergy

| Experimental Model | Animal Species | This compound Dose | Key Findings | Reference |

| Passive Cutaneous Anaphylaxis | Rat | Oral | Markedly inhibited immediate hypersensitivity reaction. | [1] |

| Antigen-Induced Bronchoconstriction | Guinea Pig | Oral | Strongly inhibited histamine- and 5-HT-induced bronchoconstriction. Markedly inhibited antigen-induced bronchoconstriction. | [1][2] |

| Airway Eosinophilia | Guinea Pig | Chronic Oral | Suppressed airway eosinophilia in repeatedly antigen-exposed animals. | [1] |

| Late Asthmatic Response (LAR) | Guinea Pig | Chronic Oral | Ameliorated antigen-induced LAR in metyrapone-treated animals. | [1] |

| Delayed-Type Hypersensitivity (DTH) | Mouse | Chronic Oral | Partially inhibited toluene diisocyanate-induced DTH. | [1] |

| Antigen-Induced PGD₂ Production | Mouse | 30 mg/kg (Oral) | Inhibited antigen-induced PGD₂ production without affecting PGE₂ and PGF₂α levels. Ameliorated airway inflammation. | [2] |

Note: While the referenced studies demonstrate significant effects, specific ED50 values and detailed quantitative data on the degree of inhibition in in vivo models were not consistently provided in the available literature.

Experimental Protocols

This section outlines the key experimental methodologies employed in the foundational studies of this compound.

Ovalbumin-Sensitized Guinea Pig Model of Asthma

This model is used to evaluate the effects of this compound on antigen-induced bronchoconstriction, airway eosinophilia, and late asthmatic response.

-

Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide gel as an adjuvant. Injections are typically administered on day 0 and day 7.

-

Antigen Challenge: Two to three weeks after the final sensitization, conscious guinea pigs are placed in a whole-body plethysmograph and challenged with an aerosolized solution of OVA.

-

Measurement of Bronchoconstriction: Airway resistance is measured before and after the antigen challenge to assess the immediate and late asthmatic responses.

-

Bronchoalveolar Lavage (BAL): At selected time points after the challenge, animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

-

Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and microscopic examination of stained cytospin preparations.

-

Drug Administration: this compound or vehicle is administered orally at specified times before the antigen challenge. For chronic studies, the drug is administered daily for a defined period leading up to the challenge.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the effect of this compound on immediate hypersensitivity reactions.

-

Sensitization: Rats are passively sensitized by intradermal injections of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.

-

Antigen Challenge: After a sensitization period (typically 24-48 hours), the animals are challenged by an intravenous injection of DNP-human serum albumin (HSA) mixed with Evans blue dye.

-

Measurement of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction. The diameter and intensity of the blue spot on the skin are measured to quantify the vascular permeability and the severity of the anaphylactic reaction.

-

Drug Administration: this compound or vehicle is administered orally prior to the antigen challenge.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Prostaglandin Synthesis Pathway

The primary mechanism of this compound involves the modulation of the arachidonic acid cascade, specifically targeting the synthesis of prostaglandins.

Mechanism of this compound in Prostaglandin Synthesis

Experimental Workflow for Assessing this compound Efficacy in a Guinea Pig Asthma Model

The following diagram illustrates the typical experimental workflow for evaluating the anti-asthmatic effects of this compound.

Workflow for this compound Efficacy Testing

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of asthma. Its primary mechanism of action, the selective inhibition of hematopoietic prostaglandin D synthase, leads to a reduction in the pro-inflammatory mediator PGD2 and a potential increase in the bronchoprotective PGE2. This dual action translates to the effective attenuation of key asthma-related pathologies, including immediate hypersensitivity reactions, bronchoconstriction, and airway eosinophilia. The data presented in this technical guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for further investigation into this compound as a novel therapeutic agent for the treatment of asthma. Future studies should focus on elucidating the precise quantitative in vivo dose-response relationships and further exploring its long-term effects on airway remodeling.

References

The Inhibitory Effect of Hql-79 on Eosinophil Migration and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to and activation in inflamed tissues are critical events that contribute to disease pathology. Prostaglandin D2 (PGD2), a major product of mast cells, has been identified as a potent chemoattractant and activator of eosinophils. The synthesis of PGD2 is catalyzed by hematopoietic prostaglandin D synthase (H-PGDS). Hql-79 is a selective inhibitor of H-PGDS, and by reducing the production of PGD2, it presents a promising therapeutic strategy for eosinophil-driven inflammation. This technical guide provides an in-depth overview of the effect of this compound on eosinophil migration and activation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the enzymatic activity of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). By blocking H-PGDS, this compound effectively reduces the levels of PGD2, a key mediator in allergic inflammation. Eosinophils express two main receptors for PGD2: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The binding of PGD2 to the DP2 receptor on eosinophils triggers a cascade of intracellular signaling events that lead to chemotaxis, upregulation of adhesion molecules such as CD11b, and cellular activation, including shape change and degranulation.[1][2] this compound's inhibition of PGD2 synthesis, therefore, abrogates these downstream effects, leading to a reduction in eosinophil migration and activation.[2]

Quantitative Data on the Effect of this compound

The inhibitory activity of this compound has been quantified both in terms of its direct effect on H-PGDS and its subsequent impact on eosinophil function in vivo.

| Parameter | Value | Species/System | Reference |

| IC50 for H-PGDS Inhibition | ~6 µM | Human | [3] |

| Kd for H-PGDS Binding | 0.8 µM | Human | [3] |

| Inhibition of Eosinophil Infiltration in vivo | Reduced to 31% of control | Wild-type mice | [4] |

| Amelioration of Airway Eosinophilia in vivo | Significant reduction | OVA-challenged mice | [2] |

| Abrogation of Leptin-Induced Eosinophil Influx | Abolished | Mice | [5][6] |

Table 1: Summary of quantitative data on the inhibitory effects of this compound.

Signaling Pathways

The signaling pathway through which PGD2 mediates its effects on eosinophils and the point of intervention for this compound are depicted below.

Experimental Protocols

In Vivo Model of Allergic Airway Inflammation

This protocol describes the induction of allergic airway inflammation in mice to assess the in vivo efficacy of this compound on eosinophil infiltration.

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Sensitization: Sensitize 6-8 week old BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS on days 0 and 14.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally to the mice daily from day 18 to day 24.

-

Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 20 µg OVA in 50 µL PBS under light isoflurane anesthesia.

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula.

-

Cell Counting and Differentiation: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total leukocyte count using a hemocytometer. Prepare cytospin slides and stain with a modified Wright-Giemsa stain to differentiate and count eosinophils.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay is used to directly measure the effect of this compound on PGD2-induced eosinophil migration.

Materials:

-

Human peripheral blood from healthy donors

-

Reagents for eosinophil isolation (e.g., density gradient centrifugation medium)

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

-

PGD2

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection method or density gradient centrifugation to achieve >95% purity.

-

Assay Setup:

-

In the lower wells of the Boyden chamber, add assay buffer containing PGD2 (e.g., 10 nM) as the chemoattractant.

-

In control wells, add assay buffer alone.

-

-

This compound Treatment: Pre-incubate the isolated eosinophils (e.g., 1 x 10^6 cells/mL in assay buffer) with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Migration: Place the polycarbonate membrane over the lower wells and add the this compound- or vehicle-treated eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Analysis: After incubation, remove the membrane, scrape off the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface. Count the number of migrated eosinophils in several high-power fields under a microscope.

Flow Cytometry for Eosinophil Activation Markers

This protocol is for quantifying the expression of activation markers, such as CD11b and CD69, on the surface of eosinophils following stimulation.

Materials:

-

Isolated human eosinophils

-

PGD2

-

This compound

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD16 (for gating), Siglec-8 (eosinophil marker), CD11b, and CD69.

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-incubate isolated eosinophils with this compound or vehicle for 30 minutes at 37°C.

-

Stimulation: Stimulate the eosinophils with PGD2 (e.g., 100 nM) for 15-30 minutes at 37°C. Include an unstimulated control.

-

Staining:

-

Wash the cells with cold FACS buffer.

-

Incubate the cells with the antibody cocktail (anti-CD16, anti-Siglec-8, anti-CD11b, anti-CD69) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the eosinophil population (CD16-negative, Siglec-8-positive) and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for CD11b and CD69.

Eosinophil Peroxidase (EPO) Release Assay

This assay measures the degranulation of eosinophils by quantifying the release of the granule protein eosinophil peroxidase.

Materials:

-

Isolated human eosinophils

-

PGD2

-

This compound

-

Assay buffer

-

EPO substrate (e.g., o-phenylenediamine dihydrochloride - OPD)

-

Hydrogen peroxide (H2O2)

-

Stopping solution (e.g., 2M H2SO4)

-

Plate reader

Procedure:

-

Cell Treatment and Stimulation: Treat isolated eosinophils with this compound and stimulate with PGD2 as described for the flow cytometry protocol.

-

Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

-

Enzymatic Reaction:

-

In a 96-well plate, add the supernatant to wells containing the EPO substrate solution (OPD and H2O2 in a suitable buffer).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.

-

-

Measurement: Stop the reaction with the stopping solution and measure the absorbance at a specific wavelength (e.g., 492 nm) using a plate reader.

-

Quantification: Calculate the amount of EPO released by comparing the absorbance values to a standard curve generated with purified EPO.

Conclusion

This compound is a potent and selective inhibitor of H-PGDS that effectively reduces PGD2 production. This mechanism of action translates to a significant inhibition of eosinophil migration and activation, as demonstrated in both in vitro and in vivo models of allergic inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of eosinophil-mediated diseases. Further investigation into the dose-dependent effects of this compound on eosinophil function in human systems will be crucial for its clinical development.

References

- 1. A New Approach for Analyzing Cellular Infiltration during Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]

- 3. Pharmacological studies on the novel antiallergic drug this compound: I. Antiallergic and antiasthmatic effects in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Release Kinetics of Eosinophil Peroxidase and Mitochondrial DNA Is Different in Association with Eosinophil Extracellular Trap Formation [mdpi.com]

Hql-79: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hql-79 is a potent and selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic and inflammatory responses, making H-PGDS a promising therapeutic target for conditions such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols. The information is intended to support further research and development of H-PGDS inhibitors.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. However, it is consistently described as an orally active compound.

In preclinical studies, this compound has been administered orally to mice at a dose of 30 mg/kg to evaluate its in vivo efficacy.[1][2] One metabolomics study utilized this oral dosage in mice to investigate the effects of H-PGDS inhibition on lipid mediator profiles in adipose tissue. The development of this compound was reported to be discontinued, which may account for the limited availability of comprehensive pharmacokinetic data.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of H-PGDS, leading to a reduction in the synthesis of PGD2.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the substrate prostaglandin H2 (PGH2) and a non-competitive inhibitor with respect to the cofactor glutathione (GSH).[1] This dual inhibitory mechanism contributes to its potent and selective action against H-PGDS. Notably, this compound shows no significant inhibitory effect on other enzymes in the prostanoid synthesis pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or microsomal prostaglandin E synthase (m-PGES).[1][2]

In Vitro Activity

The inhibitory activity of this compound against H-PGDS has been characterized by several key parameters:

| Parameter | Value | Description |

| IC50 | 6 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of H-PGDS activity in recombinant enzyme assays.[2] |

| Kd | 0.8 µM | The dissociation constant, representing the binding affinity of this compound to human H-PGDS.[1][2] |

| Ki | 5 µM (vs. PGH2) | The inhibition constant, indicating the binding affinity of the competitive inhibition against the substrate PGH2.[1] |

| Ki | 3 µM (vs. GSH) | The inhibition constant, indicating the binding affinity of the non-competitive inhibition against the cofactor GSH.[1] |

In cellular assays, this compound has been shown to selectively suppress PGD2 production in rat mastocytoma cells and human megakaryocytes.[1]

In Vivo Effects

Oral administration of this compound has demonstrated significant anti-inflammatory effects in animal models. In a mouse model of allergic airway inflammation, a 30 mg/kg oral dose of this compound effectively inhibited antigen-induced PGD2 production in bronchoalveolar lavage fluid and ameliorated airway inflammation.[1] This was achieved without significantly affecting the levels of other prostaglandins, such as PGE2 and PGF2α.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.

Caption: Mechanism of this compound action in the prostaglandin synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

H-PGDS Enzyme Inhibition Assay

This protocol details the in vitro assessment of this compound's inhibitory activity on recombinant human H-PGDS.

Caption: Workflow for the in vitro H-PGDS enzyme inhibition assay.

Mouse Model of Allergic Airway Inflammation

This protocol outlines the in vivo evaluation of this compound's efficacy in a murine model of asthma.

Caption: Experimental workflow for the mouse model of allergic airway inflammation.

Surface Plasmon Resonance (SPR) Analysis

This protocol describes the method used to determine the binding kinetics of this compound to H-PGDS.

References

The Role of HQL-79 in Duchenne Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The underlying cause is a lack of functional dystrophin protein, which leads to chronic muscle injury, inflammation, and fibrosis. Recent research has identified hematopoietic prostaglandin D synthase (HPGDS) as a key player in the inflammatory cascade that exacerbates muscle damage in DMD. This technical guide provides an in-depth overview of HQL-79, a specific inhibitor of HPGDS, and its therapeutic potential in DMD. We will delve into the mechanism of action of this compound, present quantitative data from preclinical studies in the mdx mouse model of DMD, and provide detailed experimental protocols for key assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting inflammation as a therapeutic strategy for Duchenne muscular dystrophy.

Introduction: Targeting Inflammation in Duchenne Muscular Dystrophy

The pathology of Duchenne muscular dystrophy is a vicious cycle of muscle fiber necrosis, chronic inflammation, and the progressive replacement of muscle tissue with fibrotic and adipose tissue. While the primary genetic defect is the absence of dystrophin, secondary pathological processes, particularly inflammation, are significant drivers of disease progression. One of the key inflammatory mediators implicated in DMD is prostaglandin D2 (PGD2).[1] Studies have shown that the enzyme responsible for PGD2 production, hematopoietic prostaglandin D synthase (HPGDS), is upregulated in the necrotic muscle fibers of both DMD patients and animal models.[1] this compound is a potent and selective inhibitor of HPGDS, and its role in mitigating the pathology of DMD has been a subject of significant research.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by specifically inhibiting the enzymatic activity of HPGDS. This inhibition leads to a reduction in the production of PGD2, a key inflammatory mediator. The downstream effects of decreased PGD2 levels include reduced inflammation, decreased muscle necrosis, and improved muscle function.

Signaling Pathway of HPGDS and its Inhibition by this compound

The following diagram illustrates the signaling pathway involving HPGDS and the mechanism of action of this compound.

Caption: this compound inhibits HPGDS, reducing PGD2 and downstream inflammation.

Preclinical Efficacy of this compound in the mdx Mouse Model

The mdx mouse is a widely used animal model for Duchenne muscular dystrophy, as it carries a spontaneous mutation in the dystrophin gene. Studies utilizing this model have provided significant evidence for the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in mdx mice.

Table 1: Effect of this compound on Muscle Necrosis and Inflammation Markers

| Parameter | Vehicle-Treated mdx Mice | This compound-Treated mdx Mice | Percentage Change | Reference |

| Necrotic Muscle Volume | Baseline | Significantly Decreased | Not specified | |

| CD11b mRNA Levels | Baseline | Significantly Lower | Not specified | |

| TGF-β1 mRNA Levels | Baseline | Significantly Lower | Not specified |

Table 2: Effect of this compound on Prostaglandin D2 Production

| Parameter | Wild-type Mice | Vehicle-Treated mdx Mice | This compound-Treated mdx Mice | p-value (mdx vs this compound) | Reference |

| Urinary tetranor-PGDM (ng/mg Cre) | 6.8 ± 1.0 | 12.4 ± 1.4 | 4.2 ± 0.4 | < 0.0003 |

Table 3: Effect of this compound on Muscle Strength